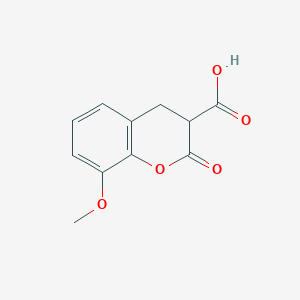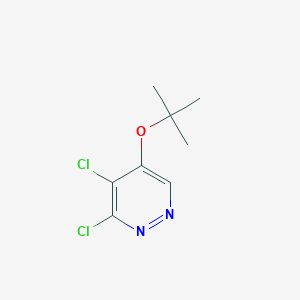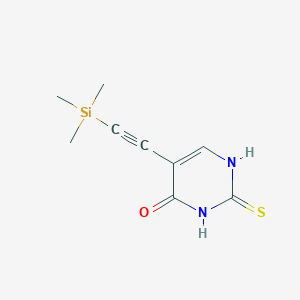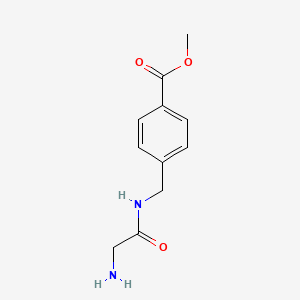
6-Isopropoxy-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group and the isopropoxy substituent in this compound makes it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 6-isopropoxy-1H-indazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the indazole ring.
Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-nitrobenzaldehyde with isopropoxyamine followed by cyclization can yield this compound. This method may require the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropoxy-5-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, strong bases (e.g., sodium hydride).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Isopropoxy-5-amino-1H-indazole.
Substitution: Various substituted indazole derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Isopropoxy-5-nitro-1H-indazole depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
6-Isopropoxy-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:
5-Nitro-1H-indazole: Lacks the isopropoxy group, which may result in different biological activities and chemical reactivity.
6-Methoxy-5-nitro-1H-indazole: Contains a methoxy group instead of an isopropoxy group, which can influence its solubility and interaction with biological targets.
6-Isopropoxy-1H-indazole: Lacks the nitro group, which may affect its chemical reactivity and biological properties.
The presence of both the isopropoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
5-nitro-6-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H11N3O3/c1-6(2)16-10-4-8-7(5-11-12-8)3-9(10)13(14)15/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
MDLTVYZCSSUQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)


![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)



